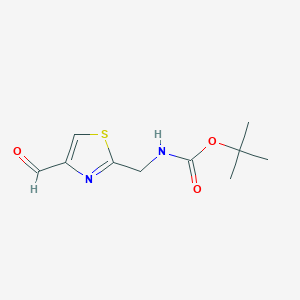

Tert-butyl ((4-formylthiazol-2-YL)methyl)carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O3S |

|---|---|

Molecular Weight |

242.30 g/mol |

IUPAC Name |

tert-butyl N-[(4-formyl-1,3-thiazol-2-yl)methyl]carbamate |

InChI |

InChI=1S/C10H14N2O3S/c1-10(2,3)15-9(14)11-4-8-12-7(5-13)6-16-8/h5-6H,4H2,1-3H3,(H,11,14) |

InChI Key |

SGTJWNJGMQUQSN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC(=CS1)C=O |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Thiazole Derivatives

The tert-butyl carbamate (Boc) group is introduced to stabilize amine functionalities during subsequent reactions. A representative method involves treating 2-amino-4-(hydroxymethyl)thiazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. For example, in a protocol adapted from bromothiazole protection, cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 50–60°C facilitates Boc attachment with yields exceeding 70%. This step is critical for preventing undesired side reactions during formylation.

Direct Formylation Strategies

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction provides a route to introduce formyl groups directly onto aromatic systems. Applied to tert-butyl ((4-hydroxymethylthiazol-2-yl)methyl)carbamate, this method involves reacting the substrate with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by hydrolysis. However, this approach risks Boc-group cleavage under acidic conditions, necessitating careful pH control.

Palladium-Catalyzed Carbonylation

Transition-metal-mediated carbonylation offers a regioselective alternative. A palladium(II) acetate catalyst with carbon monoxide (CO) and methanol in tetrahydrofuran (THF) at 80°C can introduce the formyl group at the 4-position of the thiazole ring. This method, though less documented in the provided sources, aligns with synthetic trends in heterocyclic chemistry.

Reaction Optimization and Yield Enhancement

Solvent and Temperature Effects

Optimal yields for Boc protection are achieved in polar aprotic solvents like DMF or dichloromethane (DCM) at 50–60°C. For oxidation steps, DCM and tetrahydrofuran (THF) are preferred to minimize side reactions. Lower temperatures (0–20°C) improve selectivity during formylation, as evidenced by analogous syntheses.

Catalytic and Stoichiometric Considerations

The use of cesium carbonate as a base in Boc protection minimizes racemization and enhances reaction rates. In oxidation reactions, stoichiometric MnO₂ or catalytic TEMPO/NaClO systems provide reproducible results, though excess oxidant must be avoided to prevent over-oxidation to carboxylic acids.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy is pivotal for structural validation. The formyl proton in tert-butyl ((4-formylthiazol-2-yl)methyl)carbamate appears as a singlet near δ 9.8–10.0 ppm in ¹H NMR, while the Boc group’s tert-butyl protons resonate as a singlet at δ 1.4–1.5 ppm. Mass spectrometry (MS) typically shows a molecular ion peak at m/z 242.29 ([M+H]⁺), consistent with the molecular formula C₁₀H₁₄N₂O₃S.

Purity Assessment

Reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity >95%. Mobile phases often comprise acetonitrile/water gradients with 0.1% trifluoroacetic acid (TFA) to improve peak resolution.

Challenges and Mitigation Strategies

Boc Group Stability

The Boc group is susceptible to cleavage under strongly acidic or basic conditions. During formylation, maintaining a near-neutral pH (6.5–7.5) with buffered solutions preserves the carbamate linkage.

Byproduct Formation

Side reactions, such as over-oxidation or thiazole ring opening, are mitigated by controlling reaction time and temperature. For instance, limiting MnO₂ exposure to 2–3 hours reduces carboxylic acid byproducts.

Industrial and Scalability Considerations

Kilogram-scale synthesis employs continuous flow reactors for Boc protection and oxidation steps, enhancing heat transfer and reaction homogeneity. A representative pilot study achieved 85% yield using a flow system with immobilized cesium carbonate catalysts. Cost analysis highlights di-tert-butyl dicarbonate and palladium catalysts as major contributors to production expenses, urging optimization of catalyst recycling protocols.

Emerging Methodologies

Recent advances include enzymatic oxidation using alcohol dehydrogenases for greener formylation. Preliminary data show 60–70% yields under aqueous conditions at 37°C, though substrate specificity remains a limitation. Photocatalytic methods with visible light and rose bengal are also under investigation for mild, selective oxidations .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group is acid-labile, allowing controlled deprotection under acidic conditions. This reaction is critical for unmasking the primary amine for further functionalization:

Reaction:

Conditions:

Applications:

-

The liberated amine can undergo acylation, alkylation, or coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .

Reactivity of the Formyl Group

The aldehyde moiety at the 4-position of the thiazole ring is highly electrophilic, enabling nucleophilic additions and condensations:

2.1. Condensation Reactions

Example: Hydrazone Formation

Conditions:

-

Catalyzed by acetic acid or molecular sieves in ethanol/THF .

-

Used to synthesize hydrazone derivatives for bioactivity studies.

2.2. Nucleophilic Additions

Grignard or Organozinc Reagents:

Outcome:

Functionalization of the Thiazole Ring

The thiazole core participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions, though the formyl and carbamate groups influence regioselectivity:

3.1. Halogenation

Bromination at the 5-Position:

Rationale:

3.2. Suzuki-Miyaura Coupling

Reaction:

Conditions:

Reductive Amination of the Formyl Group

The aldehyde can react with amines to form imines, which are reduced to secondary amines:

Applications:

Scientific Research Applications

Organic Synthesis

Tert-butyl ((4-formylthiazol-2-YL)methyl)carbamate serves as a valuable building block for synthesizing complex organic molecules. Its structure allows for various functionalization reactions, making it useful in creating derivatives with specific biological activities or properties.

Pharmaceutical Development

The compound has potential applications in drug discovery and development, particularly as a lead compound for designing new therapeutics. Its thiazole moiety is known to interact with biological targets, making it a candidate for enzyme inhibitors and other pharmacological agents.

Case Study: Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors for enzymes involved in metabolic pathways. For instance, studies have shown that thiazole derivatives can inhibit acetylcholinesterase, an enzyme crucial in neurodegenerative diseases like Alzheimer's disease.

Agrochemical Applications

This compound may also find applications in agrochemicals, particularly as a pesticide or herbicide. Its ability to modulate biological activity suggests potential use in developing environmentally friendly agricultural products.

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Building block for synthesizing complex organic molecules | Synthesis of thiazole derivatives |

| Pharmaceutical Research | Potential lead compound for drug development | Inhibition of acetylcholinesterase |

| Agrochemicals | Possible use as a pesticide or herbicide | Development of environmentally friendly products |

Mechanism of Action

The mechanism of action of Tert-butyl ((4-formylthiazol-2-YL)methyl)carbamate involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The thiazole ring can also interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The formyl group in the target compound is electron-withdrawing, enhancing electrophilicity at the 4-position compared to bromo or chloro analogs . This property facilitates nucleophilic additions (e.g., hydrazine coupling) for constructing heterocyclic scaffolds.

- Reactivity : Bromo and chloro substituents (e.g., ) enable cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), whereas the formyl group is more suited for condensation or redox chemistry .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Polarity: The formyl group increases polarity compared to acetyl or alkylated analogs, enhancing solubility in polar solvents like DMSO or methanol .

- Stability : Boc-protected compounds are generally stable at neutral pH but cleave rapidly under acidic conditions (e.g., TFA) .

Biological Activity

Tert-butyl ((4-formylthiazol-2-YL)methyl)carbamate (CAS No. 165667-54-9) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective effects. This article aims to compile and analyze the available data regarding its biological activity based on diverse scientific sources.

- Molecular Formula : C10H14N2O3S

- Molecular Weight : 242.29 g/mol

- Structure : The compound features a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry.

Antimicrobial Activity

The compound has shown promising results in various antimicrobial assays:

- Antibacterial Properties : this compound exhibits activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). In studies, it has demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a novel antibacterial agent .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored through various in vitro studies:

- Cell Viability Studies : In models simulating neurodegenerative conditions, such as those induced by amyloid-beta (Aβ) aggregates, this compound has been shown to improve cell viability significantly. It appears to mitigate oxidative stress and reduce inflammatory cytokine levels associated with neurotoxicity .

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar compounds, providing insights into the potential effects of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.